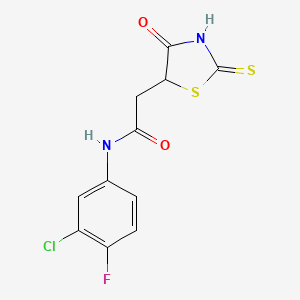
N-(3-chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
描述
N-(3-chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C11H8ClFN2O2S2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C₁₁H₈ClFN₂O₂S₂
- Molecular Weight : 318.77 g/mol
- CAS Number : 1142200-17-6
Structure
The compound features a thiazole ring fused with a mercapto group and an acetamide moiety, which contributes to its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant inhibitory effects against various bacterial strains. For instance, a study reported an IC50 value of 15.6 μM against Escherichia coli and 18.1 μM against Staphylococcus aureus .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in preliminary assays aimed at assessing cytotoxicity against cancer cell lines. A structure–activity relationship (SAR) analysis indicated that the thiazole moiety is crucial for enhancing apoptosis in cancer cells . Specifically, compounds similar to this one have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various tumor cell lines .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Docking studies indicate that it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's . Compounds with similar thiazole structures have been shown to inhibit these enzymes effectively, with IC50 values indicating moderate to high potency.
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of thiazole derivatives, including this compound. The researchers employed the broth microdilution method to determine minimum inhibitory concentrations (MICs) against a panel of bacteria. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15.6 |
| Staphylococcus aureus | 18.1 |
| Pseudomonas aeruginosa | 20.0 |
Study on Anticancer Activity
In another investigation focusing on anticancer activity, the compound was tested against various cancer cell lines using the MTT assay to evaluate cell viability post-treatment. The findings are presented in Table 2.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 (Breast Cancer) | 1.98 |
| HeLa (Cervical Cancer) | 1.61 |
| A549 (Lung Cancer) | 2.10 |
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S2/c12-6-3-5(1-2-7(6)13)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCURPURCLNKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















